3-(Triisobutoxysilyl)propan-1-amine

Description

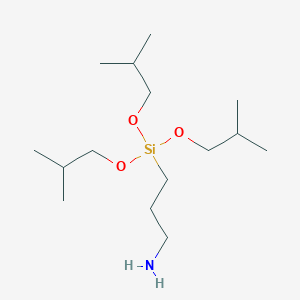

3-(Triisobutoxysilyl)propan-1-amine is an organosilicon compound featuring a propan-1-amine backbone substituted with a triisobutoxysilyl group. This structure confers unique properties, such as enhanced hydrophobicity, thermal stability, and reactivity with inorganic surfaces (e.g., silica, graphene).

Properties

Molecular Formula |

C15H35NO3Si |

|---|---|

Molecular Weight |

305.53 g/mol |

IUPAC Name |

3-[tris(2-methylpropoxy)silyl]propan-1-amine |

InChI |

InChI=1S/C15H35NO3Si/c1-13(2)10-17-20(9-7-8-16,18-11-14(3)4)19-12-15(5)6/h13-15H,7-12,16H2,1-6H3 |

InChI Key |

DUXUORFXENUVIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CO[Si](CCCN)(OCC(C)C)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triisobutoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropylamine with triisobutoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:

3-chloropropylamine+triisobutoxysilane→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Triisobutoxysilyl)propan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Hydrolysis: The isobutoxy groups can be hydrolyzed to form silanols.

Condensation Reactions: The compound can undergo condensation with other silanes to form siloxane bonds.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

Condensation: Often catalyzed by acids or bases, and may involve heating to promote the reaction.

Major Products:

Hydrolysis: Produces silanols and isobutanol.

Condensation: Forms siloxane polymers or networks.

Scientific Research Applications

Chemistry: 3-(Triisobutoxysilyl)propan-1-amine is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of functionalized silanes and siloxanes.

Biology: In biological research, this compound can be used to modify surfaces for cell culture applications, improving cell adhesion and growth.

Industry: Widely used in the production of coatings, adhesives, and sealants. It enhances the durability and performance of these materials by improving their bonding to various substrates.

Mechanism of Action

The primary mechanism of action of 3-(Triisobutoxysilyl)propan-1-amine involves the formation of strong covalent bonds between the silicon atom and various substrates. The isobutoxy groups can be hydrolyzed to form silanols, which can then condense with other silanols or siloxanes to form stable siloxane bonds. This process enhances the mechanical and chemical properties of the materials to which it is applied.

Comparison with Similar Compounds

Research Findings and Data Highlights

Pharmacological Activity

- OX03771 : Demonstrated potent squalene synthase inhibition (EC50 526 nM) and synergistic effects with statins, underscoring the impact of dimethyl substitution on drug efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.